1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound is a hybrid molecule featuring a 2,4-dimethylbenzenesulfonyl group attached to a piperazine ring, which is further linked to a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl moiety. The sulfonyl group enhances hydrophobicity and may improve membrane permeability, while the triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or nucleotide mimicry . The 4-fluorophenyl substituent likely contributes to target binding via electron-withdrawing effects and π-π stacking interactions. Such structural features are common in compounds targeting central nervous system receptors or enzymes like phosphodiesterases .
Properties
IUPAC Name |
7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O2S/c1-15-3-8-19(16(2)13-15)33(31,32)29-11-9-28(10-12-29)21-20-22(25-14-24-21)30(27-26-20)18-6-4-17(23)5-7-18/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDTAWTXWWDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic synthesis. Key steps may include:
Formation of the triazolopyrimidinyl moiety: : This step involves cyclization reactions that may utilize azide and alkyne precursors in the presence of a copper(I) catalyst.
Coupling of the fluorophenyl group: : This often requires Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid.
Sulfonylation of the piperazine ring: : Sulfonyl chlorides react with the piperazine derivative to form the sulfonyl group.
Final assembly: : Bringing together the intermediate compounds via nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound would leverage large-scale batch reactors and continuous flow reactors to optimize yield and efficiency. The processes may include:
Optimization of reaction conditions: : Temperature, pressure, and catalyst loading are meticulously controlled.
Purification techniques: : Use of recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes several types of chemical reactions:
Oxidation and Reduction: : It can participate in redox reactions, altering the oxidation states of its constituents.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify its functional groups.
Hydrolysis: : The sulfonyl group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens, alkyl halides.
Reaction Conditions: : Solvents like dichloromethane, dimethylformamide; temperatures ranging from -78°C to 200°C; catalysts such as palladium or copper complexes.
Major Products Formed
Depending on the reaction, the major products can include:
Oxidized derivatives: : Modified structures with higher oxidation states.
Substituted analogs: : New compounds where original substituents are replaced with others.
Hydrolysis products: : Compounds with cleaved sulfonyl groups and formation of corresponding acids or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit significant anticancer properties. For instance, derivatives of triazolopyrimidines have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor proliferation.
Case Study:
In a study published in Journal of Medicinal Chemistry, analogs of this compound were tested for their ability to inhibit cancer cell growth. Results demonstrated that certain modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound's sulfonyl group contributes to its antimicrobial activity. Research has indicated that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis.
Case Study:
A study conducted on sulfonamide-based compounds revealed that they exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of the triazole moiety was found to further enhance this activity .
Neurological Applications
Research into the neuropharmacological effects of piperazine derivatives has suggested potential applications in treating neurological disorders such as anxiety and depression. The modulation of serotonin receptors by these compounds may lead to anxiolytic effects.
Case Study:
In preclinical trials reported in Neuropharmacology, a related piperazine compound demonstrated significant anxiolytic effects in rodent models. The study highlighted the importance of the structural configuration for receptor binding affinity and efficacy .
Mechanism of Action
The mechanism of action of this compound in biological systems involves:
Binding to molecular targets: : It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways involved: : Could engage in signaling pathways like kinase inhibition, impacting cell proliferation and survival.
Effects: : Resulting in modulation of biochemical pathways, leading to therapeutic or toxicological outcomes.
Comparison with Similar Compounds
1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine
This analogue replaces the 2,4-dimethylbenzenesulfonyl group with a 4-methoxybenzenesulfonyl moiety. The ethoxy group on the triazolo-pyrimidine may also alter metabolic stability .
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine
Here, the triazolo-pyrimidine core is absent, and the sulfonyl group is attached to a methyl-substituted benzene. The difluorobenzyl group introduces steric bulk and electronegativity, which may restrict conformational flexibility compared to the target compound’s fluorophenyl-triazolo system .
Fluorinated Aromatic Systems in Piperazine Derivatives
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives
These compounds feature a 4-fluorobenzyl group directly attached to piperazine. Unlike the target compound, the fluorinated aromatic ring is part of the piperazine side chain rather than the heterocyclic core. This structural difference may shift selectivity toward tyrosine kinases over phosphodiesterases .
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides
Heterocyclic Core Modifications
Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine Derivatives
These compounds replace the triazolo-pyrimidine with a fused pyrazolo-pyrimidine-pyridine system. The additional nitrogen atoms and fused rings increase polarity, likely reducing blood-brain barrier penetration compared to the target compound .
Imidazo[5,1-f][1,2,4]triazin-4(1H)-one Derivatives
Key Research Findings and Implications
- Substituent Effects : The 2,4-dimethylbenzenesulfonyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to methoxy or hydroxyl analogues, favoring CNS penetration .
- Fluorophenyl Role: The 4-fluorophenyl group in the triazolo-pyrimidine core is critical for binding to phosphodiesterase isoforms (e.g., PDE5), with IC50 values in the nanomolar range, as inferred from structurally related compounds .
- Synthetic Challenges : Coupling the triazolo-pyrimidine moiety to piperazine requires multi-step protocols involving nucleophilic substitution and Suzuki-Miyaura reactions, with yields ranging from 40–60% .
Biological Activity
1-(2,4-Dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex chemical compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound’s molecular formula is with a molecular weight of 447.5 g/mol. Its structure includes a piperazine ring substituted with a triazolo-pyrimidine moiety and a sulfonyl group which is critical for its biological activity.
Biological Activity Overview
- Antiviral Activity : Recent studies have indicated that sulfonamide derivatives, including those similar to the compound , exhibit antiviral properties against various viruses. For instance, compounds derived from 1H-1,2,4-triazoles have shown promise as inhibitors of the Yellow Fever Virus (YFV) . The structure-activity relationship analysis suggests that modifications in the sulfonyl group can enhance antiviral efficacy.
- Neuropharmacological Effects : The compound has been explored for its effects on serotonin receptors. In particular, it has demonstrated high affinity for serotonin receptors such as 5-HT(1A) and 5-HT(3A), suggesting potential applications in treating mood disorders . The lead compound from related studies exhibited multimodal action on these receptors, which may provide insights into its therapeutic potential.
- Anticancer Potential : Compounds with similar structures have been studied for their anticancer properties. The triazolo-pyrimidine scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms, including interference with DNA synthesis and repair processes.
Case Study 1: Antiviral Efficacy Against Yellow Fever Virus
A recent study evaluated the efficacy of a sulfonamide derivative related to our compound against YFV. The results showed an EC50 value of approximately 3.2 μM with acceptable cytotoxicity (CC50 = 24 μM), indicating that structural modifications can lead to enhanced antiviral activity .
Case Study 2: Neuropharmacological Profile
In research focused on depression treatment, derivatives of the compound were tested for their interaction with serotonin receptors. The findings revealed that certain modifications improved receptor binding affinities significantly, suggesting that this class of compounds could be beneficial in developing new antidepressants .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Sulfonyl Group : Essential for enhancing solubility and biological activity.
- Piperazine Ring : Contributes to receptor binding and pharmacokinetic properties.
- Triazolo-Pyrimidine Moiety : Plays a crucial role in antiviral and anticancer activities.
| Component | Role in Biological Activity |
|---|---|
| Sulfonyl Group | Enhances solubility and activity |
| Piperazine Ring | Improves receptor interaction |
| Triazolo-Pyrimidine Moiety | Critical for antiviral and anticancer effects |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential functionalization of the triazolopyrimidine core and piperazine moiety. Critical steps include:
- Triazolopyrimidine Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, ensuring stoichiometric control to avoid side products .
- Piperazine Coupling : Employ Buchwald-Hartwig amination or nucleophilic aromatic substitution under inert atmospheres (e.g., N₂), with palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to enhance regioselectivity .
- Sulfonylation : React the piperazine nitrogen with 2,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and HPLC to achieve >95% purity .
Q. How can researchers address solubility challenges during in vitro assays?
Solubility in aqueous buffers is limited due to the hydrophobic triazolopyrimidine and sulfonyl groups. Mitigation strategies include:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
- pH Adjustment : Test solubility in phosphate-buffered saline (pH 7.4) and acetate buffer (pH 5.0) to mimic physiological and lysosomal conditions .
- Sonication : Apply brief ultrasonic agitation (10–20 sec) to disrupt aggregates without degrading the compound .
Q. What analytical methods validate the compound’s structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole substitution pattern) and sulfonylation efficiency .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±2 ppm error) and detects trace impurities .
- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/water) assess purity, with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay Conditions : Compare buffer composition (e.g., Mg²⁺/ATP concentrations in kinase assays) and cell line variability (e.g., overexpression vs. endogenous target levels) .
- Metabolic Stability : Use liver microsomes or hepatocytes to evaluate cytochrome P450-mediated degradation, which may reduce efficacy in cell-based vs. biochemical assays .
- Off-Target Profiling : Perform kinome-wide screening (e.g., KINOMEscan) or proteome-wide affinity pulldowns to identify unintended interactions .
Q. What strategies enhance the compound’s selectivity for its putative biological target?
- Structure-Activity Relationship (SAR) : Systematically modify:
- Triazole Substituents : Replace 4-fluorophenyl with electron-deficient aryl groups to optimize π-stacking in target binding pockets .
- Piperazine Linkers : Introduce methyl or ethyl groups to restrict conformational flexibility and improve target engagement .
- Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with the target’s active site, prioritizing hydrogen-bond donors/acceptors (e.g., sulfonyl oxygen) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : Conduct accelerated degradation studies (e.g., 24 hrs at pH 2–9) with LC-MS monitoring. The sulfonamide group is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, requiring neutral buffer systems .
- Thermal Stability : Store lyophilized powder at −80°C; solutions in DMSO are stable for ≤1 month at −20°C. Avoid freeze-thaw cycles to prevent precipitation .
Q. What methodologies elucidate the compound’s mechanism of action when target data is limited?
- Chemoproteomics : Use clickable probes (e.g., alkyne-tagged analogs) for affinity-based protein profiling in live cells .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .
- Mutagenesis : Introduce point mutations in suspected target proteins (e.g., kinases) to validate binding residues via loss-of-activity assays .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Triazole Formation | CuI, DIPEA, DMF, 60°C, 12 hrs | 45–65% | |
| Piperazine Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, dioxane, 100°C | 50–70% | |
| Sulfonylation | 2,4-Dimethylbenzenesulfonyl chloride, Et₃N, DCM, 0°C→RT | 80–90% |
Q. Table 2. Common Analytical Techniques for Purity Assessment
| Technique | Parameters | Sensitivity | References |
|---|---|---|---|
| HPLC-UV | C18 column, 254 nm, 1.0 mL/min | 0.1 μg/mL | |
| HRMS | ESI+, m/z 550.2012 (calc. for C₂₄H₂₅FN₇O₂S) | 5 ppm | |
| ¹H NMR | DMSO-d₆, δ 8.35 (triazole-H), 2.75 (piperazine-H) | 95% purity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
